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Introduction

Inhibitor of DNA binding 2 (ID2) is a member of the inhibitor of differentiation (ID) family of
proteins, which act as dominant-negative regulators of basic helix-loop-helix (bHLH)
transcription factors. ID proteins play crucial roles in cell cycle progression, differentiation, and
angiogenesis. In many aggressive cancers, such as glioma, ID2 is overexpressed and
associated with malignant progression and poor clinical outcomes[1][2]. AK-778-Xxmu is a
potent and selective small-molecule antagonist of ID2, identified through pharmacophore-
based virtual screening[1][2]. This document provides a comprehensive overview of the
pharmacological profile of AK-778-Xxmu, including its binding affinity, in vitro and in vivo
efficacy, and mechanism of action.

Quantitative Pharmacological Data

The key pharmacological parameters of AK-778-Xxmu are summarized below. These data
highlight its potency and activity in relevant cancer models.

Table 1: In Vitro Binding and Efficacy of AK-778-Xxmu
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Parameter Value Cell Lines Description
Dissociation constant,
measured by Surface
Plasmon Resonance

Binding Affinity (KD) 129 nM[1][3][4]I5]6] - (SPR), indicating high
affinity between AK-
778-Xxmu and the ID2
protein.

Half-maximal
inhibitory

Cytotoxicity (IC50) 15.5 uM[3] U87 (Human glioma) concentration for cell
viability after 24-hour
exposure.

Half-maximal
inhibitory
HS683 (Human )
18.7 uM[3] ) concentration for cell
glioma) o
viability after 24-hour
exposure.
Half-maximal
) inhibitory
GL261 (Murine )
21.3 uM[3] concentration for cell

glioma)

viability after 24-hour

exposure.

Table 2: In Vivo Efficacy of AK-778-Xxmu in a U87 Glioma Xenograft Model
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Parameter Value Dosing Schedule Description

The percentage
reduction in tumor
Tumor Growth 2.5 mg/kg, i.p., every growth rate compared
o 57.8%[3] _
Inhibition (TGI) other day for 5 days[3] to a vehicle-treated
control group at the

end of the study.

A reduction in the

proliferation marker

Effect on Ki67-positive  Significantly 2.5 mg/kg, i.p., every I
Ki67, indicating
cells reduced[3] other day for 5 days|[3]
decreased tumor cell
proliferation.
A decrease in the
density of blood
Effect on Microvessel Significantly 2.5 mg/kg, i.p., every vessels within the
Density (MVD) reduced[3] other day for 5 days[3] tumor, suggesting

anti-angiogenic

activity.

Mechanism of Action

AK-778-Xxmu functions by directly antagonizing the ID2 protein. This prevents ID2 from
sequestering bHLH transcription factors, such as E-proteins. The restoration of bHLH
transcription factor activity leads to the regulation of downstream gene expression, ultimately
suppressing tumor growth. A key pathway affected by AK-778-Xxmu is the ID2-KDR signaling
axis[3][5][6]. By inhibiting this axis, AK-778-Xxmu down-regulates pro-angiogenic factors like
VEGFA and invasion-related matrix metalloproteinases (MMP2/9), while up-regulating the
expression of the tumor suppressor gene PTEN]3][5][6].

Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for AK-778-Xxmu in the
context of the ID2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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